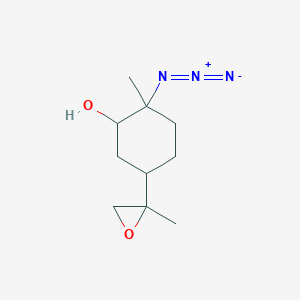
2-Azido-2-methyl-5-(2-methyloxiran-2-yl)cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Azido-2-methyl-5-(2-methyloxiran-2-yl)cyclohexan-1-ol is a chemical compound known for its unique structure and reactivity It features an azido group, a methyl group, and an oxirane ring attached to a cyclohexanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-2-methyl-5-(2-methyloxiran-2-yl)cyclohexan-1-ol typically involves multiple steps. One common method starts with the preparation of the cyclohexanol derivative, followed by the introduction of the azido group and the oxirane ring. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and advanced purification methods are employed to produce the compound on a commercial scale.
化学反応の分析
Types of Reactions
2-Azido-2-methyl-5-(2-methyloxiran-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the azido group to an amine.
Substitution: The azido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学的研究の応用
2-Azido-2-methyl-5-(2-methyloxiran-2-yl)cyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound’s reactivity makes it useful in bioconjugation and labeling studies.
Industry: It is used in the production of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of 2-Azido-2-methyl-5-(2-methyloxiran-2-yl)cyclohexan-1-ol involves its ability to undergo various chemical transformations. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The oxirane ring is reactive towards nucleophiles, allowing for ring-opening reactions that introduce new functional groups. These properties make the compound versatile in different chemical contexts.
類似化合物との比較
Similar Compounds
- 2-Azido-2-methyl-5-(2-methyloxiran-2-yl)cyclohexan-1-one
- 2-Azido-2-methyl-5-(2-methyloxiran-2-yl)cyclohexane-1,3-diol
Uniqueness
Compared to similar compounds, 2-Azido-2-methyl-5-(2-methyloxiran-2-yl)cyclohexan-1-ol stands out due to its specific combination of functional groups. The presence of both an azido group and an oxirane ring on a cyclohexanol backbone provides unique reactivity and versatility, making it valuable for specialized applications in synthesis and materials science.
特性
CAS番号 |
65087-85-6 |
|---|---|
分子式 |
C10H17N3O2 |
分子量 |
211.26 g/mol |
IUPAC名 |
2-azido-2-methyl-5-(2-methyloxiran-2-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C10H17N3O2/c1-9(12-13-11)4-3-7(5-8(9)14)10(2)6-15-10/h7-8,14H,3-6H2,1-2H3 |
InChIキー |
DFBQTXYEHVGMMJ-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(CC1O)C2(CO2)C)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


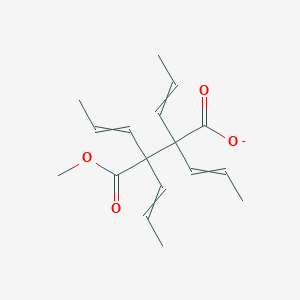
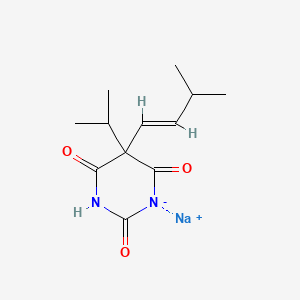


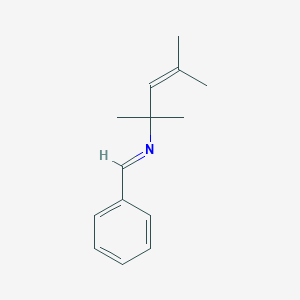



![[2,3-Bis(tert-butylsulfanyl)cycloprop-2-en-1-ylidene]cyanamide](/img/structure/B14489942.png)
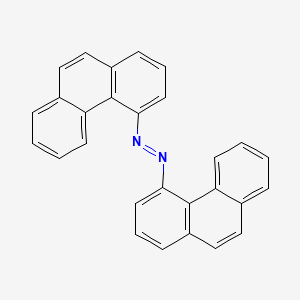
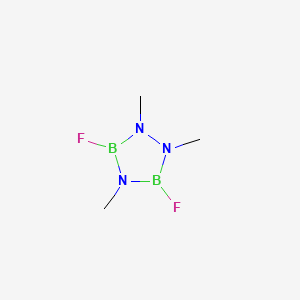
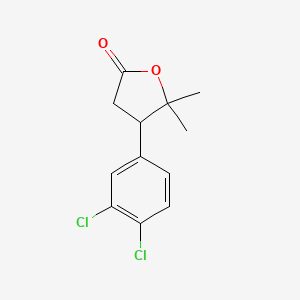
![1-[(1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy]pyridin-1-ium nitrate](/img/structure/B14489960.png)
![6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazinan-5-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14489970.png)
